molecular formula C14H13ClFNOS B2902571 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide CAS No. 1797073-64-3

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2902571
CAS No.: 1797073-64-3
M. Wt: 297.77
InChI Key: ONYYBYHVSXJYQU-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the acetamide backbone: This involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.

    Introduction of the thiophene moiety: The acetamide is then reacted with 2-(thiophen-3-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)acetamide: Lacks the thiophene moiety.

    N-(2-(thiophen-3-yl)ethyl)acetamide: Lacks the chloro and fluoro substituents on the phenyl ring.

Uniqueness

The presence of both the chloro and fluoro substituents on the phenyl ring, along with the thiophene moiety, gives 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide unique chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNOS/c15-12-2-1-3-13(16)11(12)8-14(18)17-6-4-10-5-7-19-9-10/h1-3,5,7,9H,4,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYYBYHVSXJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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